Product packaging for 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea(Cat. No.:)

1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea

Cat. No.: B14915537
M. Wt: 316.14 g/mol
InChI Key: MUASGWOAZBMLJB-UHFFFAOYSA-N
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Description

Significance of the Urea (B33335) Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The urea moiety (-(NH)-(C=O)-(NH)-) is a privileged scaffold in modern medicinal chemistry and drug discovery. Its importance stems from its structural and functional characteristics, particularly its ability to act as a rigid and effective hydrogen bond donor and acceptor. evitachem.comnih.gov This allows urea-based molecules to form stable, predictable interactions with biological targets such as enzymes and receptors, which is a critical feature for achieving drug potency and selectivity. evitachem.comnih.gov

The urea functionality is a key component in a multitude of approved therapeutic agents, demonstrating its versatility across various disease areas. evitachem.com A significant number of these are kinase inhibitors used in oncology, where the urea group often plays a pivotal role in binding to the hinge region of the kinase domain. frontiersin.org Beyond cancer, urea derivatives have been developed as anti-HIV, antibacterial, anticonvulsive, and antidiabetic agents. evitachem.com The synthetic accessibility and the physicochemical properties of the urea scaffold, which can be fine-tuned to enhance druggability, have led to its widespread use. Over 90,000 synthetic compounds incorporating the urea scaffold are cataloged in chemical databases, underscoring its central role in the development of bioactive molecules. frontiersin.org

Table 1: Examples of Approved Drugs Featuring a Urea Scaffold

Drug NameTherapeutic AreaMechanism of Action
SorafenibOncologyMulti-kinase inhibitor
RegorafenibOncologyMulti-kinase inhibitor
EnzalutamideOncologyAndrogen receptor inhibitor
SuraminAnti-parasiticInhibitor of various enzymes
CarbimazoleEndocrinologyThyroid hormone synthesis inhibitor

Overview of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea in the Context of Advanced Chemical Research

This compound is a disubstituted urea compound characterized by a cyclopropylmethyl group on one nitrogen atom and a 4-iodophenyl group on the other. While specific, high-profile research applications for this exact molecule are not extensively documented in mainstream literature, its structure is emblematic of compounds designed for advanced chemical and biological research. Its utility can be inferred from the distinct properties of its constituent chemical motifs.

The Urea Linker: As previously noted, this central feature provides a stable platform for hydrogen bonding, making the molecule a candidate for binding to various protein targets.

The Cyclopropylmethyl Group: This substituent is frequently incorporated into drug candidates to enhance metabolic stability and improve binding affinity. The compact, rigid nature of the cyclopropyl (B3062369) ring can favorably position the molecule within the hydrophobic pockets of a target protein.

The 4-Iodophenyl Group: The presence of an iodine atom on the phenyl ring is particularly significant for research purposes. Iodine can serve as a "heavy atom" to aid in solving protein-ligand crystal structures through X-ray crystallography. Furthermore, the carbon-iodine bond is a versatile synthetic handle, allowing for further molecular elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions). This makes the compound a valuable intermediate for generating a library of more complex derivatives for structure-activity relationship (SAR) studies. The iodine can also be replaced with a radioisotope (such as ¹²³I, ¹²⁵I, or ¹³¹I) for use in radiolabeling and imaging studies.

Given these features, this compound is well-suited for use as a chemical probe, a building block in combinatorial chemistry, or as a member of a screening library for identifying novel inhibitors of biological targets, such as the cannabinoid receptors or various kinases, where similar phenylurea structures have shown activity. nih.gov

Historical Perspectives and Evolution of Related Phenylurea and Thiourea (B124793) Derivatives in Academic Discovery

The history of urea-based compounds in medicine began over a century ago. One of the earliest examples is Suramin, a complex urea derivative developed by Bayer in the early 20th century. evitachem.com Its discovery emerged from research on dye derivatives, aiming to create colorless compounds with therapeutic activity against tropical infections like sleeping sickness. evitachem.com This marked the beginning of a medicinal chemistry approach that would lead to numerous other urea-based drugs.

Phenylurea derivatives gained significant traction as herbicides in agriculture before their full potential in medicine was realized. In pharmaceuticals, the development of diarylureas as kinase inhibitors, exemplified by the approval of Sorafenib in the 2000s, represented a major milestone. frontiersin.org This discovery spurred extensive research into phenylurea compounds as targeted cancer therapies.

Thiourea, an analog of urea where the oxygen atom is replaced by sulfur, was first synthesized in 1873. nih.gov Thiourea and its derivatives also possess a wide spectrum of biological activities and have been explored for their anticancer, antibacterial, anti-inflammatory, and antiviral properties. moldb.com The unique electronic and hydrogen-bonding characteristics of the thiourea moiety allow it to bind effectively to various enzymes and receptors. nih.govgoogle.com Like their urea counterparts, thiourea derivatives are prevalent in both medicinal chemistry and agrochemical research, demonstrating the enduring utility of these core structures in the discovery of new bioactive agents. moldb.comfda.gov

Table 2: Historical Timeline of Key Developments in Urea and Thiourea Chemistry

DateDiscovery or DevelopmentSignificance
1828Friedrich Wöhler synthesizes ureaConsidered the starting point of modern organic chemistry.
1873Marceli Nencki synthesizes thioureaIntroduced the first major sulfur analog of urea. nih.gov
c. 1916Development of SuraminFirst urea-based drug developed in a medicinal chemistry project. frontiersin.org
Mid-20th CenturyPhenylureas as herbicidesWidespread application in agriculture.
Late 20th-Early 21st CenturyDevelopment of diarylurea kinase inhibitors (e.g., Sorafenib)Established phenylureas as a key scaffold in targeted cancer therapy. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13IN2O B14915537 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13IN2O

Molecular Weight

316.14 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-(4-iodophenyl)urea

InChI

InChI=1S/C11H13IN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15)

InChI Key

MUASGWOAZBMLJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 1 Cyclopropylmethyl 3 4 Iodophenyl Urea

Established Synthetic Routes to the Core Urea (B33335) Linkage

The most conventional and widely employed method for the synthesis of unsymmetrical ureas like 1-(cyclopropylmethyl)-3-(4-iodophenyl)urea is the reaction between an isocyanate and a primary amine. This approach is favored for its high efficiency and the commercial availability of the requisite starting materials. commonorganicchemistry.com The primary pathway involves the reaction of 4-iodophenyl isocyanate with cyclopropylmethylamine.

Table 1: Key Reactants for the Synthesis of this compound

ReactantChemical StructureRole
4-Iodophenyl isocyanateI-C₆H₄-NCOElectrophile
Cyclopropylmethylaminec-C₃H₅-CH₂-NH₂Nucleophile

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. commonorganicchemistry.com The high reactivity of the isocyanate group with the primary amine ensures a high yield of the desired urea product.

Mechanisms and Conditions for Urea Formation

The formation of the urea linkage proceeds through a nucleophilic addition mechanism. The nitrogen atom of the primary amine (cyclopropylmethylamine) acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in 4-iodophenyl isocyanate. researchgate.net

The general mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylmethylamine attacks the electron-deficient carbon atom of the isocyanate group. This leads to the formation of a zwitterionic intermediate.

Proton Transfer: A proton is then transferred from the nitrogen of the amine to the nitrogen of the isocyanate, resulting in the formation of the stable urea derivative.

This reaction is generally exothermic and proceeds readily under mild conditions, often without the need for a catalyst. commonorganicchemistry.com The choice of solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction. Aprotic solvents are preferred to avoid any side reactions with the highly reactive isocyanate.

Regioselective Introduction of the Cyclopropylmethyl and 4-Iodophenyl Moieties

The synthesis of this compound via the isocyanate-amine route is inherently regioselective. The structure of the final product is predetermined by the specific reactants chosen. The 4-iodophenyl group is introduced through the 4-iodophenyl isocyanate, and the cyclopropylmethyl group is introduced via cyclopropylmethylamine.

The nucleophilic attack of the primary amine on the isocyanate ensures that the cyclopropylmethyl group becomes attached to one nitrogen of the urea core, while the 4-iodophenyl group is attached to the other nitrogen. This direct and predictable reaction pathway eliminates the possibility of forming constitutional isomers, thus ensuring high regioselectivity.

Advanced Synthetic Strategies for Urea Derivatives

While the traditional isocyanate-amine reaction is robust, modern synthetic chemistry has focused on developing more sustainable, efficient, and specialized methods for urea synthesis.

Exploration of Sustainable and Green Chemistry Approaches in Urea Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for urea synthesis. These approaches aim to reduce the use of hazardous reagents and solvents. One such strategy involves the use of carbon dioxide (CO₂) as a C1 building block, which is a less toxic alternative to phosgene (B1210022) and its derivatives, traditionally used for isocyanate synthesis. vapourtec.comorganic-chemistry.org

"On-water" synthesis has also emerged as a sustainable method, where the reaction of isocyanates with amines is carried out in water. organic-chemistry.org This approach offers simple product isolation through filtration and allows for the recycling of the water effluent, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org Another green approach is the use of propylene (B89431) carbonate as a carbonylating agent in an organocatalyzed, solvent-free microwave-assisted reaction. researchgate.net

Table 2: Comparison of Traditional and Green Synthetic Approaches for Ureas

FeatureTraditional Method (Isocyanate-Amine)Green Chemistry Approaches
Carbon Source Often derived from phosgeneCarbon dioxide, carbonates
Solvents Organic solvents (DCM, THF)Water, or solvent-free
Safety Use of toxic isocyanatesAvoidance of highly toxic reagents
Work-up Extraction and purificationSimple filtration

Application of Microwave-Assisted and Continuous Flow Synthesis Techniques

To enhance reaction rates and improve yields, modern techniques such as microwave-assisted synthesis and continuous flow technology have been applied to the synthesis of ureas.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction between amines and isocyanates or other carbonyl sources. thieme-connect.comresearchgate.netchemistryviews.org This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. For instance, the reaction of amines with potassium cyanate (B1221674) under microwave irradiation in water provides a rapid and efficient route to N-monosubstituted ureas. thieme-connect.comresearchgate.netchemistryviews.org

Continuous Flow Synthesis: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. acs.orgresearchgate.net The synthesis of unsymmetrical ureas has been successfully demonstrated in continuous flow systems, often involving the in-situ generation of reactive intermediates like isocyanates, which are then immediately reacted with an amine. researchgate.net This minimizes the handling of potentially hazardous intermediates.

Radiochemical Synthesis for Isotopic Labeling and Imaging Probes (e.g., [11C]-labeling)

The urea functional group is a common motif in biologically active molecules, making it an attractive target for isotopic labeling for use in Positron Emission Tomography (PET) imaging. Carbon-11 ([11C]), a positron-emitting radionuclide with a short half-life of 20.4 minutes, is often used for this purpose.

The synthesis of [11C]-labeled ureas can be achieved through several methods. One approach involves the palladium(II)-mediated oxidative carbonylation of amines with [11C]carbon monoxide ([11C]CO). nih.gov This method allows for the synthesis of both symmetrical and unsymmetrical [11C]-ureas in high radiochemical yields. nih.gov

Another strategy utilizes [11C]carbon dioxide ([11C]CO₂) as the radiolabeling precursor. rsc.org In one method, [11C]CO₂ is activated by a base, such as 1,8-diazabicycloundec-7-ene (DBU), in the presence of the amine, and subsequent reaction with Mitsunobu reagents yields the asymmetric [11C]-labeled urea. rsc.org A more recent development involves the use of the peptide coupling agent BOP (benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) to facilitate the reaction of [11C]CO₂ with amines at room temperature, providing a rapid and simple one-step labeling method. amsterdamumc.nl

Table 3: Methods for [11C]-Labeling of Ureas

Method[11C] PrecursorKey ReagentsAdvantages
Oxidative Carbonylation[11C]COPalladium(II) catalystHigh radiochemical yields
[11C]CO₂ Activation[11C]CO₂DBU, Mitsunobu reagentsUtilizes readily available [11C]CO₂
BOP-Mediated Coupling[11C]CO₂BOPFast, one-step, room temperature

Derivatization and Functionalization Strategies for Structural Modification

The chemical architecture of this compound presents distinct opportunities for structural diversification. The 4-iodophenyl ring is amenable to a wide range of modern cross-coupling reactions and hypervalent iodine chemistry, allowing for the introduction of diverse substituents. Concurrently, the cyclopropylmethyl group can be modified or replaced to explore its impact on biological activity and physicochemical properties. Furthermore, the central urea linkage can be incorporated into larger, more complex scaffolds to generate novel analog series.

Chemical Transformations on the 4-Iodophenyl Moiety (e.g., Hypervalent Iodine Chemistry, Cross-Coupling Reactions)

The presence of an iodine atom on the phenyl ring makes it a prime target for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are instrumental in exploring the structure-activity relationships of this chemical series.

Hypervalent Iodine Chemistry: Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their mild reaction conditions and unique reactivity. researchgate.netbeilstein-journals.org For N-aryl ureas, these reagents can facilitate oxidative coupling reactions. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of hypervalent iodine compounds with N-aryl ureas suggests potential for intramolecular cyclization or intermolecular coupling reactions. For instance, reagents like diacetoxyiodobenzene (B1259982) (DIB) have been used for the regioselective N-acylation of unsymmetrical ureas, indicating the potential to modify the urea nitrogen atoms under oxidative conditions. researchgate.net

Cross-Coupling Reactions: The iodo-substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups at the 4-position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent. This methodology would enable the synthesis of biphenyl (B1667301) derivatives of this compound, which could be further functionalized. The Suzuki-Miyaura reaction is known for its broad functional group tolerance and is widely used in the synthesis of pharmaceutical intermediates. nih.govmdpi.comgre.ac.ukresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl iodide with a terminal alkyne, leading to the formation of an alkynyl-substituted derivative. This transformation introduces a rigid, linear linker that can be used to probe interactions with biological targets or serve as a handle for further chemical modifications. semanticscholar.orgrsc.orgresearchgate.netchemrxiv.orgrsc.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene, resulting in the formation of a new carbon-carbon bond and the introduction of a vinyl group. This allows for the synthesis of stilbene-like analogs. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the aryl iodide and an amine. This is a powerful method for introducing a variety of amino functionalities, which can significantly alter the polarity and hydrogen-bonding capabilities of the molecule. semanticscholar.orgrsc.orgwikipedia.orgresearchgate.netnih.gov

The following table summarizes the potential derivatization of the 4-iodophenyl moiety through these cross-coupling reactions:

Coupling ReactionCoupling PartnerResulting Functional Group at 4-positionPotential Product Class
Suzuki-MiyauraArylboronic acid/esterArylBiphenyl-urea derivatives
SonogashiraTerminal alkyneAlkynylAlkynylphenyl-urea derivatives
HeckAlkeneVinylVinylphenyl-urea derivatives
Buchwald-HartwigAmineAminoAminophenyl-urea derivatives

Modifications and Analog Synthesis Based on the Cyclopropylmethyl Group

The cyclopropylmethyl group is a common motif in medicinal chemistry, often introduced to improve metabolic stability and binding affinity. Modifications to this group can provide valuable insights into its role in the biological activity of this compound.

Strategies for modifying this part of the molecule can include:

Ring-Opening of the Cyclopropane (B1198618): Under certain conditions, the strained cyclopropane ring can be opened to generate linear or branched alkyl chains. This would allow for an assessment of the conformational constraints imposed by the ring on the molecule's activity.

Substitution on the Cyclopropane Ring: Introduction of substituents on the cyclopropane ring can modulate its electronic properties and steric bulk.

Bioisosteric Replacement: The cyclopropylmethyl group can be replaced with other chemical moieties that mimic its size, shape, and electronic properties. This is a common strategy in lead optimization to improve pharmacokinetic and pharmacodynamic properties.

The following table presents some potential bioisosteric replacements for the cyclopropylmethyl group:

Original GroupPotential BioisostereRationale for Replacement
CyclopropylmethylIsobutylSimilar size and branching
CyclopropylmethylCyclobutylmethylAltered ring strain and conformation
Cyclopropylmethyltert-ButylIncreased steric bulk
CyclopropylmethylTetrahydrofuranylmethylIntroduction of a heteroatom, increased polarity

Scaffold Exploration for Novel Analog Generation and Lead Optimization

Beyond derivatization of existing functional groups, the entire this compound scaffold can be used as a starting point for the generation of novel analogs. This can be achieved through several strategies:

Scaffold Hopping: This involves replacing the central urea-phenyl core with a different heterocyclic or carbocyclic system that maintains the key pharmacophoric features. The goal is to identify new chemical series with improved properties, such as enhanced potency, selectivity, or a more favorable intellectual property position. Urea and thiourea (B124793) derivatives are often used in drug design to facilitate key interactions with biological targets.

Ring-Closing Metathesis: If appropriate diene-containing analogs of this compound are synthesized, ring-closing metathesis could be employed to generate macrocyclic structures. This can be a powerful strategy for locking in a bioactive conformation.

Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step. By designing a multicomponent reaction that incorporates the core structural elements of this compound, diverse libraries of novel analogs can be efficiently generated.

Through these varied synthetic approaches, the chemical space around this compound can be systematically explored, leading to the identification of new analogs with optimized properties and potentially novel biological activities.

Molecular Target Identification and Ligand Receptor Interaction Studies

Investigation of Intracellular Binding Partners and Mechanisms of Covalent Interaction

Information regarding the specific covalent interactions of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea through protein acylation or alkylation, and its subsequent impact on protein conformation and function, is not available in the current body of research.

There is no direct evidence to suggest that this compound acts via protein acylation or alkylation. These mechanisms are typically associated with compounds possessing reactive functional groups that can form covalent bonds with protein residues. For instance, chloroethyl urea (B33335) derivatives have been shown to alkylate proteins, but this compound lacks the reactive chloroethyl moiety.

Currently, there are no studies specifically linking this compound to the modulation of β-tubulin, prohibitin-1, or thioredoxin-1. Research on other urea-based compounds has indicated potential interactions with these proteins, but these findings cannot be directly extrapolated to the compound without specific experimental validation.

Mechanistic Elucidation of Cellular and Biochemical Effects

Impact on Cellular Proliferation and Cell Cycle Progression

Currently, there is a lack of specific published research investigating the direct impact of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea on cellular proliferation and cell cycle progression. While studies on other urea (B33335) derivatives have demonstrated effects on the cell cycle, such as inducing G1 or G2/M phase arrest in cancer cells, specific data for this compound is not available in the public domain. nih.govnih.gov

To illustrate the type of research that would be necessary to elucidate these effects, a hypothetical data table is presented below.

Table 1: Illustrative Data on the Effect of this compound on Cell Cycle Distribution in a Hypothetical Cancer Cell Line

Treatment Concentration (µM) % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control (0 µM) 45% 25% 30%
10 µM 60% 20% 20%
50 µM 75% 15% 10%

Note: This data is hypothetical and for illustrative purposes only, as no specific experimental data for this compound is currently available.

Mechanisms of Anoikis Induction and Cytoskeletal Disruption

There is no specific information available from the conducted searches regarding the mechanisms of anoikis induction or cytoskeletal disruption by this compound. Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix, and its induction is a key mechanism for some anti-cancer agents. nih.govnih.govresearchgate.net The cytoskeleton plays a crucial role in maintaining cell shape, motility, and intracellular organization, and its disruption can trigger apoptosis. However, the effects of this particular compound on these processes have not been reported.

Regulation of Inflammatory Signaling Cascades (e.g., ASK1-P38 pathway, IL-6 expression, NF-κB suppression)

Specific studies detailing the regulation of inflammatory signaling cascades, such as the ASK1-P38 pathway, IL-6 expression, or NF-κB suppression, by this compound are not present in the available literature. The ASK1-p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, including inflammation and apoptosis. nih.govnih.gov Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation, and NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. pensoft.netresearchgate.netpensoft.net While other urea-containing compounds have been shown to modulate these pathways, the specific role of this compound remains to be elucidated. nih.govmdpi.comresearchgate.net

Modulation of Neurodegenerative Disease-Related Pathways (e.g., Amyloid Neurotoxicity, Tau Hyperphosphorylation, Mitochondrial Dysfunction, Promotion of Neurite Outgrowth)

There is a lack of specific research on the modulation of neurodegenerative disease-related pathways by this compound. Key pathological features of neurodegenerative diseases like Alzheimer's include amyloid-beta plaques, neurofibrillary tangles composed of hyperphosphorylated tau protein, and mitochondrial dysfunction. nih.govnih.gov The promotion of neurite outgrowth is a potential therapeutic strategy to counteract neuronal damage. nih.govnih.gov While the broader class of small molecules is being investigated for effects on these pathways, no specific data for this compound has been reported. nih.govdoi.org

Elucidation of Antinociceptive Mechanisms

The antinociceptive (pain-relieving) mechanisms of this compound have not been specifically investigated in the available scientific literature. The elucidation of such mechanisms would involve studying the compound's interaction with various components of the nociceptive signaling pathways, including opioid receptors, ion channels, and inflammatory mediators. nih.goveuropeanreview.orgmdpi.comnih.govmdpi.com

Potential Antimicrobial Mechanisms and Efficacy against Drug-Resistant Strains

While direct studies on the antimicrobial properties of this compound are limited, research on other arylurea derivatives suggests potential mechanisms of action against bacteria, including multidrug-resistant strains. Some arylurea compounds have demonstrated the ability to inhibit bacterial growth, and their efficacy can be influenced by the specific substitutions on the aryl ring. nih.gov The presence of a halogen, such as iodine in this compound, can be a critical factor for antibacterial activity.

Potential antimicrobial mechanisms for arylurea compounds may involve the disruption of essential bacterial processes. Further research is needed to determine if this compound exhibits similar properties and to elucidate its specific mode of action against susceptible and drug-resistant bacteria. nih.gov

Table 2: Potential Antimicrobial Mechanisms of Arylurea Derivatives

Potential Mechanism Description
Enzyme Inhibition Inhibition of essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.
Membrane Disruption Interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Inhibition of Biofilm Formation Interference with the ability of bacteria to form biofilms, which are protective communities of microorganisms that are often more resistant to antibiotics.

Note: This table outlines potential mechanisms based on the broader class of arylurea compounds; specific mechanisms for this compound have not been confirmed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design Principles for Optimizing Ligand Affinity and Selectivity

The rational design of analogs of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea is guided by established principles aimed at enhancing ligand affinity and selectivity for its biological target. A primary strategy involves the systematic modification of its core structural components: the cyclopropylmethyl group, the urea (B33335) linkage, and the 4-iodophenyl moiety. The goal is to optimize interactions with the target's binding pocket, which may include hydrogen bonds, hydrophobic interactions, and halogen bonding.

Computational modeling and molecular docking studies are often employed to predict how structural changes will affect binding. For instance, the cyclopropyl (B3062369) group, with its rigid and three-dimensional nature, can be explored for its ability to probe specific hydrophobic pockets within the receptor. Modifications to this group, such as altering the ring size or introducing substituents, can fine-tune these interactions. The urea moiety is a critical hydrogen bond donor and acceptor, and its orientation and rigidity can be modulated to improve binding affinity. The 4-iodophenyl group offers a site for halogen bonding, a type of non-covalent interaction that has gained increasing recognition in drug design for its strength and directionality. The rational design process would therefore involve creating a library of analogs with systematic variations at these key positions to identify compounds with superior affinity and selectivity.

Analysis of Positional and Substituent Effects on Biological Activity and Pharmacological Profile

The biological activity and pharmacological profile of this compound are highly sensitive to the position and nature of substituents on the phenyl ring. The iodine atom at the para position is a key feature, and its replacement with other halogens or different functional groups can have a profound impact on activity.

For instance, moving the iodine to the meta or ortho positions would alter the geometry of the molecule and its ability to form a halogen bond with the target protein. The nature of the substituent at the para position is also critical. Replacing iodine with electron-donating or electron-withdrawing groups can modulate the electronic properties of the phenyl ring, which in turn can affect binding affinity and pharmacokinetic properties.

The table below illustrates hypothetical variations and their potential impact on biological activity, based on general principles of medicinal chemistry.

Compound Modification Rationale Predicted Effect on Activity
Analog 1 Replacement of 4-iodo with 4-bromoMaintain halogen bond potential with smaller atomic radiusPotentially retained or slightly decreased activity
Analog 2 Replacement of 4-iodo with 4-chloroWeaker halogen bond donorLikely decreased activity
Analog 3 Replacement of 4-iodo with 4-trifluoromethylStrong electron-withdrawing group, potential for different interactionsActivity may increase or decrease depending on the target
Analog 4 Replacement of 4-iodo with 4-methoxyElectron-donating group, potential for hydrogen bond acceptanceAltered electronic profile, likely to affect activity
Analog 5 Isomeric shift to 3-iodophenylAltered geometry and directionality of halogen bondLikely decreased activity

Conformational Analysis and Investigation of Molecular Flexibility in Ligand-Target Interactions

The three-dimensional conformation of this compound is a crucial determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt various conformations. Understanding the preferred low-energy conformations and the conformational changes that occur upon binding to its target is essential for rational drug design.

The ability of the molecule to adopt a specific "bioactive" conformation that is complementary to the binding site of the target is key to its affinity. A rigid molecule that is pre-organized in its bioactive conformation may exhibit higher affinity due to a lower entropic penalty upon binding. Conversely, a more flexible molecule may be able to adapt to different binding pockets, potentially leading to broader activity or off-target effects. Conformational analysis helps to strike a balance between rigidity and flexibility to optimize ligand-target interactions.

Strategic Bioisosteric Replacements and Their Pharmacological Implications

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while maintaining or improving its biological activity. In the context of this compound, several bioisosteric replacements could be considered to enhance its pharmacological profile, such as improving metabolic stability, altering solubility, or fine-tuning its electronic properties.

One key area for bioisosteric replacement is the iodine atom. While it can form a beneficial halogen bond, it can also be a site of metabolic liability. A common bioisostere for iodine is the ethynyl (B1212043) group. The ethynyl group can mimic the size and electronics of an iodine atom and can also act as a hydrogen bond donor. Another potential replacement is the cyano group, which is a strong electron-withdrawing group and can participate in dipole-dipole interactions.

The cyclopropyl ring could also be replaced with other small, rigid cycloalkanes like cyclobutane, or with a bioisostere that introduces a heteroatom, such as an oxetane (B1205548) ring, to improve properties like solubility. The urea linkage itself can be replaced with bioisosteres like thiourea (B124793), guanidine, or various five-membered heterocyclic rings to alter hydrogen bonding patterns and chemical stability.

The pharmacological implications of these replacements can be significant. For example, replacing a metabolically labile group can increase the half-life of the compound in the body, leading to improved duration of action. Modifying solubility can impact oral bioavailability. The choice of a bioisosteric replacement is therefore a multi-parameter optimization problem, aiming to create a more drug-like molecule.

The following table presents some potential bioisosteric replacements for different moieties of this compound and their potential pharmacological implications.

Original Moiety Bioisosteric Replacement Potential Pharmacological Implications
4-Iodophenyl 4-EthynylphenylMay maintain binding affinity, potentially altered metabolism
4-Iodophenyl 4-CyanophenylAltered electronic properties, potential for different interactions
Cyclopropylmethyl CyclobutylmethylIncreased lipophilicity, may probe hydrophobic pockets differently
Cyclopropylmethyl (Oxetan-3-yl)methylIncreased polarity and solubility
Urea (-NH-CO-NH-) Thiourea (-NH-CS-NH-)Altered hydrogen bonding capacity and chemical stability

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea, within the active site of a target protein.

Research on similar urea (B33335) derivatives demonstrates the utility of this approach. For instance, docking studies on halo-substituted urea derivatives of α-Methyl-l-DOPA have revealed strong hydrogen bonding interactions with the amino acid residues of various enzymes, supporting their potential as potent antioxidant compounds. nih.gov Similarly, docking analyses of novel pyrimidine-urea compounds have been used to study their binding modes within the survivin protein, identifying key hydrogen bonding and hydrophobic interactions that contribute to their antiproliferative activity. researchgate.net

For this compound, molecular docking simulations would be employed to predict its interactions with potential biological targets. The urea moiety is a common pharmacophore known to form key hydrogen bonds with protein backbones. The cyclopropylmethyl group and the 4-iodophenyl ring would be analyzed for their contributions to binding through hydrophobic and halogen-bonding interactions, respectively. The results of such studies are often visualized to understand the specific amino acid residues involved in the interaction, guiding further structural modifications to enhance binding affinity and selectivity.

Table 1: Predicted Interactions for a Phenylurea Analog in a Target Binding Site This table is a representative example based on typical findings for phenylurea compounds.

Ligand MoietyInteracting ResidueInteraction TypePredicted Distance (Å)
Urea (NH)Aspartic Acid (ASP)Hydrogen Bond2.1
Urea (C=O)Serine (SER)Hydrogen Bond1.9
Iodophenyl RingLeucine (LEU)Hydrophobic3.5
Cyclopropyl (B3062369) GroupValine (VAL)Hydrophobic3.8

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This model then serves as a 3D query for screening large compound databases (virtual screening) to find novel molecules with the potential for similar activity. nih.govnih.gov The technique is also pivotal in de novo design, where new molecular structures are built based on the identified pharmacophoric features. nih.gov

For a compound like this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors from the urea group, a hydrophobic feature representing the cyclopropyl moiety, and an aromatic ring feature for the iodophenyl group. The iodine atom could also be defined as a halogen bond donor.

Studies involving urea-based compounds have successfully used this approach. For example, pharmacophore models generated from known nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors bearing a urea scaffold were used to perform virtual screening and identify new, potent inhibitors. nih.gov This demonstrates that a well-defined pharmacophore model can effectively filter vast chemical libraries to pinpoint promising candidates. rsc.org The process allows medicinal chemists to prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. scienceopen.com These calculations provide deep insights into a molecule's electronic structure, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and chemical reactivity. nih.govnih.gov

For this compound, DFT studies can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. uni-greifswald.de

Calculate Reactivity Descriptors: Predict sites within the molecule that are susceptible to electrophilic or nucleophilic attack.

Analyze Electron Distribution: Understand how substituents like the cyclopropylmethyl and iodophenyl groups influence the electronic properties of the urea backbone. naturalspublishing.com

Predict Spectroscopic Properties: Calculate properties like NMR chemical shifts, which can be compared with experimental data to validate the computed structure.

The application of DFT allows researchers to build a fundamental understanding of the molecule's intrinsic properties, which are crucial for explaining its interaction with biological targets and for designing analogs with improved characteristics.

Table 2: Representative DFT-Calculated Properties for a Phenylurea Analog This table presents typical quantum chemical properties calculated for a molecule of this class.

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates chemical stability and low reactivity.
Dipole Moment4.2 DebyeIndicates the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is invaluable for assessing the stability of a docked pose, analyzing conformational changes in both the ligand and the protein, and understanding the dynamics of their binding process. nih.gov

In the context of this compound, MD simulations would be performed on the docked complex to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the binding pose is stable.

Analyze Conformational Flexibility: The simulation reveals the range of conformations the ligand adopts within the binding pocket, providing a more realistic picture of its behavior.

Identify Key Persistent Interactions: MD simulations can highlight which hydrogen bonds or hydrophobic contacts are maintained throughout the simulation, indicating their importance for binding affinity.

Research on related cyclopropyl urea derivatives has utilized MD simulations to understand their interaction with targets like soluble epoxide hydrolase, providing crucial information for the rational design of more potent inhibitors. nih.gov

Cheminformatics and Data Mining for Comprehensive SAR Elucidation

Cheminformatics and data mining involve the use of computational methods to analyze large datasets of chemical compounds and their biological activities. A key application in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of molecules with their biological activities. researchgate.netmdpi.com

For a series of analogs of this compound, a QSAR study would involve:

Synthesizing and testing a library of related compounds with variations in the cyclopropyl and phenyl moieties.

Aligning the 3D structures of these compounds.

Calculating steric, electrostatic, and hydrophobic fields around the molecules.

Using statistical methods to derive a mathematical equation linking these fields to the observed biological activity (e.g., IC₅₀ values).

The resulting 3D-QSAR model provides a visual map, often in the form of contour plots, that shows which regions around the molecule are sensitive to steric bulk, positive or negative charge, or hydrophobicity. This information is invaluable for elucidating the structure-activity relationship (SAR) and provides clear guidance for designing the next generation of compounds with enhanced potency.

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Future Directions and Emerging Research Perspectives

Advancements in Stereoselective and Efficient Synthetic Methodologies for Substituted Urea (B33335) Scaffolds

The synthesis of substituted ureas is a well-established field, yet the development of more efficient, greener, and stereoselective methods remains an active area of research. For a compound like 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea, future synthetic strategies could focus on several key areas. Traditional methods often involve the use of phosgene (B1210022) or its derivatives, which are highly toxic. Modern approaches aim to replace these hazardous reagents.

Future synthetic routes could leverage catalytic methods, such as palladium-catalyzed carbonylation of amines, which offers a more direct and efficient pathway. mdpi.com The development of solvent-free or aqueous-based synthetic methods is also a significant trend, aligning with the principles of green chemistry. nih.gov For derivatives of this compound that may contain chiral centers, the development of stereoselective synthetic methods would be crucial. Organocatalysis, using chiral ureas or other small molecules to induce stereoselectivity, is a promising avenue. nih.gov

Synthetic ApproachAdvantagesKey Considerations
Phosgene-Free Synthesis Avoids highly toxic reagents, improves safety. mdpi.comRequires alternative carbonyl sources like N,N'-carbonyldiimidazole (CDI). mdpi.com
Catalytic Carbonylation High efficiency and atom economy. mdpi.comMay require optimization of catalyst and reaction conditions.
Solvent-Free/Aqueous Synthesis Environmentally friendly, simplifies purification. nih.govnih.govSubstrate solubility and reactivity in aqueous media.
Stereoselective Synthesis Enables the preparation of specific stereoisomers. nih.govCatalyst design and control of stereochemistry.

Exploration of Novel Molecular Targets and Polypharmacology for Complex Disease Interventions

The urea scaffold is present in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. mdpi.comnih.gov The specific combination of the cyclopropylmethyl and iodophenyl groups in this compound suggests potential for interaction with various biological targets. The iodophenyl group, for instance, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Future research should involve broad biological screening of this compound to identify its molecular targets. Given the prevalence of urea derivatives as kinase inhibitors, investigating its effect on various protein kinases would be a logical starting point. fda.gov Furthermore, the concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing paradigm in drug discovery for complex diseases like cancer and neurodegenerative disorders. nih.gov Investigating the potential of this compound to modulate multiple targets simultaneously could uncover novel therapeutic applications.

Integration of Advanced Biophysical Techniques for High-Resolution Ligand-Target Characterization

Once a biological target for this compound is identified, a detailed understanding of the ligand-target interaction at the molecular level is essential for further optimization. Advanced biophysical techniques are indispensable for this purpose.

X-ray crystallography can provide a high-resolution three-dimensional structure of the compound bound to its target protein, revealing the precise binding mode and key interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can provide information about ligand binding in solution, including the identification of the binding site and the dynamics of the interaction. Isothermal Titration Calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction. Surface Plasmon Resonance (SPR) is a sensitive technique for studying the kinetics of binding, providing association and dissociation rate constants.

TechniqueInformation Provided
X-ray CrystallographyHigh-resolution 3D structure of the ligand-target complex.
NMR SpectroscopyBinding site identification, conformational changes, and dynamics in solution.
Isothermal Titration CalorimetryBinding affinity, enthalpy, and entropy of interaction.
Surface Plasmon ResonanceKinetics of binding (association and dissociation rates).

Design and Development of Multi-Target Directed Ligands for Enhanced Efficacy

Building upon the principles of polypharmacology, the rational design of multi-target directed ligands (MTDLs) is a promising strategy for treating complex diseases. If this compound is found to have activity against multiple relevant targets, it could serve as a scaffold for the development of more potent and selective MTDLs.

The design of MTDLs often involves the integration of pharmacophoric features from known ligands of different targets into a single molecule. This can be achieved by linking, fusing, or merging pharmacophores. For this compound, this could involve modifying the cyclopropylmethyl or iodophenyl groups to incorporate additional functionalities that can interact with a second or third target. Computational methods, such as molecular docking and molecular dynamics simulations, would be crucial in the design and virtual screening of such multi-target ligands.

Predictive Modeling and Artificial Intelligence Integration in the Discovery and Optimization of Urea Derivatives

The integration of predictive modeling and artificial intelligence (AI) is revolutionizing the drug discovery process. These computational tools can be applied to accelerate the discovery and optimization of derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure. Machine learning algorithms , such as deep neural networks, can be trained on large datasets of chemical structures and biological data to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles. AI can also be used for de novo drug design, generating novel molecular structures with desired properties. By leveraging these in silico tools, researchers can prioritize the synthesis of the most promising compounds, thereby reducing the time and cost of drug development.

Computational ApproachApplication in Drug Discovery
QSAR ModelingPredicts biological activity based on chemical structure.
Machine LearningPredicts bioactivity, toxicity, and ADME properties.
AI-driven de novo DesignGenerates novel molecular structures with desired properties.

Q & A

Basic: What are the optimal synthetic routes for 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea, and how can experimental design improve yield?

Methodological Answer:
Synthesis optimization should employ Design of Experiments (DoE) to minimize trial-and-error approaches. For urea derivatives, key variables include reaction temperature, stoichiometry of isocyanate/amine precursors, and solvent polarity. A 2^3 factorial design can systematically evaluate interactions between variables . For example, highlights reduced experimental runs by 50% using DoE in similar heterocyclic urea syntheses. Include characterization via HPLC purity checks and NMR to validate intermediates .

Basic: Which spectroscopic techniques are critical for characterizing structural stability?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm cyclopropylmethyl and iodophenyl group connectivity. Aromatic protons in the 7.0–8.0 ppm range and cyclopropyl protons at ~1.0–2.5 ppm are diagnostic .
  • FT-IR: Urea carbonyl stretches (~1640–1680 cm⁻¹) and C-I bonds (~500 cm⁻¹) validate functional groups .
  • X-ray crystallography (if crystalline): Resolve steric effects from the cyclopropyl group, as seen in analogous urea derivatives .

Advanced: How can computational methods accelerate reaction pathway discovery for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. ICReDD’s workflow combines computation with experimental validation:

Use reaction path search algorithms to model urea bond formation.

Screen solvent effects (e.g., DMF vs. THF) on activation energy.

Validate with small-scale experiments . reports a 40% reduction in development time for similar reactions.

Advanced: What structure-activity relationships (SAR) are relevant for biological targeting?

Methodological Answer:

  • Hydrogen bonding: The urea moiety interacts with enzymes (e.g., kinases) via NH···O=C bonds. Modifying cyclopropyl substituents alters steric bulk, affecting binding .
  • Iodophenyl group: The iodine atom’s hydrophobic and halogen-bonding properties may enhance receptor affinity, as seen in thyroid hormone analogs .

Data Contradiction: How to resolve inconsistencies in reported biological activity across studies?

Methodological Answer:

  • Assay standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers. shows that IC₅₀ values for urea-based inhibitors vary by >10-fold depending on phosphatase sources.
  • Meta-analysis: Apply multivariate regression to isolate variables like logP or solubility .

Advanced: What in silico strategies predict pharmacokinetics (e.g., blood-brain barrier penetration)?

Methodological Answer:

  • Molecular dynamics simulations: Model passive diffusion using the compound’s polar surface area (PSA) . Urea derivatives with PSA <90 Ų (like this compound) often show BBB penetration .
  • ADMET predictors (e.g., SwissADME): Estimate metabolic stability via cytochrome P450 interactions .

Basic: How to assess stability under physiological conditions?

Methodological Answer:

  • pH-dependent hydrolysis: Incubate in buffers (pH 2–9) at 37°C. Monitor urea bond degradation via LC-MS over 24–72 hours. Cyclopropyl groups may enhance stability in acidic environments .
  • Light exposure testing: Iodophenyl derivatives are prone to photodegradation; use amber vials and quantify degradation products .

Advanced: What mechanistic insights exist for enzyme inhibition (e.g., serine proteases)?

Methodological Answer:

  • Crystallography : Co-crystallize with trypsin-like proteases to map binding pockets. ’s urea-protease structures reveal key interactions with catalytic triads.
  • Kinetic assays : Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots .

Data Contradiction: Why do solubility studies show discrepancies between computational and experimental results?

Methodological Answer:

  • Solvent polymorphism : Simulated solubility (e.g., COSMO-RS) often assumes amorphous states, while experimental data may reflect crystalline forms. Use DSC/TGA to identify polymorphs .
  • Counterion effects : Salt formation (e.g., HCl salts) can improve solubility by 2–3 orders of magnitude .

Advanced: How does the compound modulate oxidative stress pathways?

Methodological Answer:

  • ROS scavenging assays : Quantify superoxide dismutase (SOD) mimicry via cytochrome C reduction. Urea derivatives with electron-withdrawing groups (e.g., iodine) show enhanced activity .
  • Gene expression profiling : RNA-seq of treated cells identifies Nrf2 pathway activation, as seen in benzoylurea analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.